3'-p-Hydroxypaclitaxel is a primary metabolite of paclitaxel, a widely utilized chemotherapeutic agent. [, , , , , ] It is generated through the metabolic action of cytochrome P450 3A4 (CYP3A4) on paclitaxel. [, , ] This metabolite has been detected in various biological matrices including human plasma, meconium, and feces. [, , , , ] In scientific research, 3'-p-hydroxypaclitaxel serves as a valuable tool for understanding paclitaxel metabolism and its potential implications. [, ]
3'-p-Hydroxypaclitaxel is derived from paclitaxel, which originates from the bark of the Pacific yew tree (Taxus brevifolia). It is classified under the taxane family of compounds, known for their anticancer properties. The compound's chemical formula is , and it has a molecular weight of approximately 869.91 g/mol .
The synthesis of 3'-p-hydroxypaclitaxel primarily occurs through metabolic processes in the liver, where cytochrome P450 enzymes play a pivotal role. Specifically, the enzyme CYP3A4 catalyzes the oxidation of paclitaxel's tert-butyl group at the C13 position, leading to the formation of 3'-p-hydroxypaclitaxel .
The molecular structure of 3'-p-hydroxypaclitaxel features a tetracyclic core derived from baccatin III, which is characteristic of taxanes. The structure includes:
3'-p-Hydroxypaclitaxel participates in several chemical reactions that are crucial for its biological function:
The mechanism of action for 3'-p-hydroxypaclitaxel involves:
The physical and chemical properties of 3'-p-hydroxypaclitaxel include:
3'-p-Hydroxypaclitaxel has several scientific applications:
3'-p-Hydroxypaclitaxel (C47H51NO15) is a monohydroxylated metabolite of paclitaxel, featuring a para-hydroxyl group (–OH) on the phenyl ring of the N-benzoylphenylisoserine side chain at the C3' position. This modification retains the core tetracyclic diterpenoid taxane skeleton (baccatin III) but introduces a polar moiety that significantly alters physicochemical properties. The molecular weight is 869.9055 g/mol (monoisotopic mass: 869.3259 g/mol), with systematic IUPAC name: N-[(1S,2R)-3-{[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-2-(benzoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7] heptadec-13-en-15-yl]oxy}-2-hydroxy-1-(4-hydroxyphenyl)-3-oxopropyl]benzenecarboximidic acid* [5]. The compound is a white-to-yellow solid stored at –20°C and typically exhibits ≥95% purity by HPLC [4] [6].
Table 1: Molecular Properties of 3'-p-Hydroxypaclitaxel
Property | Value |
---|---|
Molecular Formula | C47H51NO15 |
Average Molecular Weight | 869.9055 g/mol |
Monoisotopic Mass | 869.3259 g/mol |
CAS Registry Number | 132160-32-8 |
Purity | ≥95% (HPLC) |
Storage Conditions | –20°C, solid form |
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis in positive electrospray ionization (ESI) mode shows a protonated molecular ion [M+H]+ at m/z 870.3. Characteristic fragment ions arise from cleavage of the ester linkages and the taxane core. In multiple reaction monitoring (MRM) mode, transitions include m/z 870.3 → 286.1 (loss of the N-benzoylphenylisoserine side chain) and m/z 870.3 → 569.2 (loss of the phenylisoserine group) [2] [5]. Deuterated analogs (e.g., 3'-p-Hydroxypaclitaxel-d5, C47H46D5NO15) exhibit a molecular ion at m/z 875.3 and are used as internal standards for quantitative LC-MS/MS assays [8].
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the site-specific para-hydroxylation. Key shifts include:
Infrared (IR) Spectroscopy: IR spectra show distinct absorptions at:
3'-p-Hydroxypaclitaxel differs from paclitaxel (C47H51NO14, MW 853.9 g/mol) solely by the para-hydroxylation of the C3' benzoyl phenyl ring, increasing its molecular weight by 16 Da. This modification enhances polarity, reducing logP by approximately 0.5 units compared to paclitaxel (predicted logP 3.41 vs. 3.91) [5]. Biochemically, the metabolite exhibits reduced microtubule-stabilizing activity due to steric and electronic alterations at the side chain binding domain. It is generated primarily via hepatic cytochrome P450 (CYP)-mediated oxidation, with CYP3A4 being the major isoform responsible for 3'-para-hydroxylation [4] [6]. Unlike the parent drug, 3'-p-Hydroxypaclitaxel shows negligible cytotoxicity, acting as a detoxification product [2] [3].
Table 2: Structural and Functional Comparison with Paclitaxel
Property | 3'-p-Hydroxypaclitaxel | Paclitaxel |
---|---|---|
Molecular Formula | C47H51NO15 | C47H51NO14 |
Key Modification | para-OH on C3' benzoyl phenyl | Unsubstituted phenyl |
Polar Surface Area | 245.01 Ų | 221.58 Ų |
logP (Predicted) | 3.41 | 3.91 |
CYP Isoform Involvement | CYP3A4 (primary) | CYP2C8 (major for metabolism) |
Biological Activity | Negligible cytotoxicity | Potent microtubule stabilizer |
The compound contains 11 chiral centers, identical to paclitaxel, with absolute configurations critical to its spatial orientation. The stereochemistry at C3' (R-configuration) and C2' (S-configuration) remains unchanged from paclitaxel, ensuring the β-lactam ring and ester linkages adopt identical orientations [5] [7]. The para-hydroxyl group does not introduce new stereocenters, but its position on the phenyl ring creates a distinct regioisomer compared to other hydroxylated metabolites like 6α-hydroxypaclitaxel.
Stereoselective metabolism by CYP3A4 generates exclusively the para-isomer, avoiding ortho- or meta-hydroxylated forms. The rigid taxane core enforces specific three-dimensional constraints, with the C13 side chain orientation dictating accessibility to metabolic enzymes. The hydroxyl group's location allows hydrogen bonding with biological targets, though this does not restore microtubule affinity [3] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8